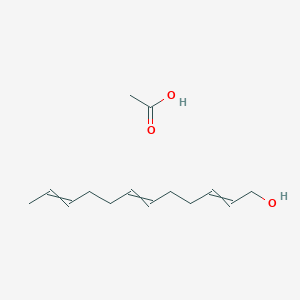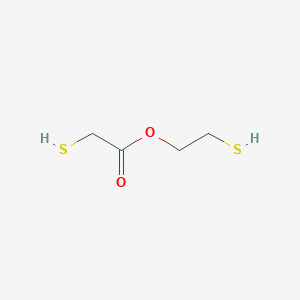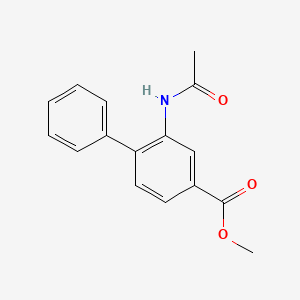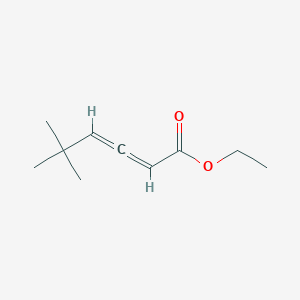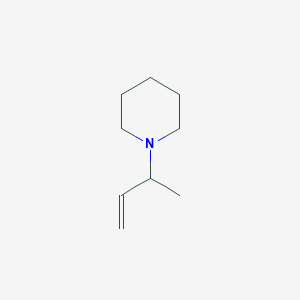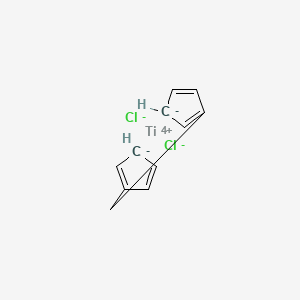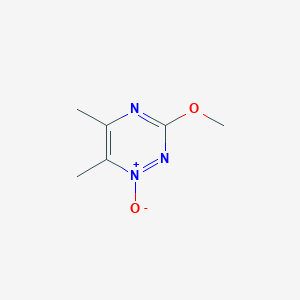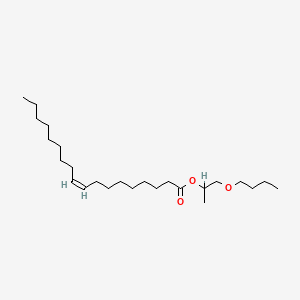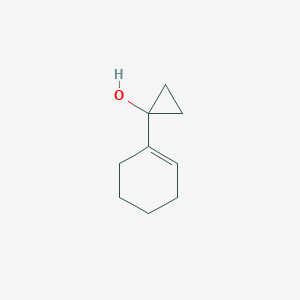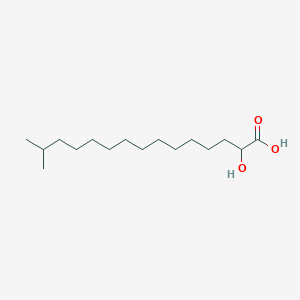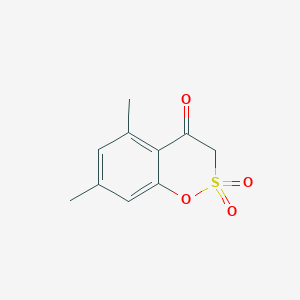![molecular formula C11H12N2O2 B14680069 Methyl 3-[(E)-phenyldiazenyl]but-2-enoate CAS No. 35467-87-9](/img/structure/B14680069.png)
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a diazenyl group, and a but-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-phenyldiazenyl]but-2-enoate typically involves the reaction of a diazonium salt with an ester. One common method is the diazotization of aniline to form the diazonium salt, followed by coupling with methyl but-2-enoate under basic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism by which Methyl 3-[(E)-phenyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(E)-phenyldiazenyl]propanoate
- Ethyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Methyl 3-[(E)-phenyldiazenyl]pent-2-enoate
Uniqueness
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the diazenyl and ester groups allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
35467-87-9 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 3-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
KUUXOVJZFNBMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
